Technical Guide: 4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3)
Technical Guide: 4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3)
[1][2][3]
Executive Summary
4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3) is a specialized fluorinated building block used extensively in the synthesis of trifluoromethylated heterocycles.[1][2] Structurally, it is a push-pull enaminone featuring a highly electron-withdrawing trifluoromethyl (
This unique electronic distribution makes it an indispensable reagent for constructing
Part 1: Chemical Profile & Properties
| Property | Data |
| CAS Number | 184848-89-3 |
| IUPAC Name | (3E)-4-amino-1,1,1-trifluorobut-3-en-2-one |
| Molecular Formula | |
| Molecular Weight | 139.08 g/mol |
| Appearance | White to pale yellow solid or semi-solid (purity dependent) |
| Solubility | Soluble in MeOH, DMSO, |
| Acidity (pKa) | Weakly basic (amine); |
| Stability | Stable under inert atmosphere (Ar/ |
Structural Analysis
The compound exists primarily as the trans-(E)-isomer due to intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen, although the
-
Electrophilic Sites: The Carbonyl Carbon (C2) is highly activated by the
group. -
Nucleophilic Sites: The Amino group (
) allows for condensation reactions but is less nucleophilic than alkyl amines due to conjugation with the enone system.
Part 2: Synthesis & Production
The primary industrial and laboratory route to CAS 184848-89-3 involves the amination of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) . ETFBO is the "parent" vinyl ether, which is highly reactive toward nucleophiles.
Reaction Scheme
The synthesis proceeds via an addition-elimination mechanism where ammonia (
Protocol:
-
Precursor: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS 17129-06-5).[3][4][5]
-
Reagent: Aqueous Ammonia (25-30%) or anhydrous
in methanol. -
Conditions:
to Room Temperature (RT). Exothermic reaction. -
Workup: Concentration in vacuo. The product often precipitates or crystallizes upon cooling.
Note: While CAS 184848-89-3 can be isolated, it is frequently generated in situ or derivatized immediately to avoid self-condensation or hydrolysis.
Part 3: Reactivity & Applications in Drug Discovery
The core value of this compound lies in its ability to act as a 1,3-dielectrophile equivalent for the synthesis of trifluoromethylated heterocycles.
Synthesis of -Pyrazoles
Pyrazoles are among the most common motifs in medicinal chemistry. Reaction with hydrazines yields 3-(trifluoromethyl)pyrazoles.[6][7]
-
Mechanism: The hydrazine nucleophile attacks the activated carbonyl (C2) or the
-carbon (C4), followed by cyclization and dehydration. -
Regioselectivity: The
group strongly directs the initial nucleophilic attack to the carbonyl carbon (hard nucleophiles) or C4 (soft nucleophiles), allowing for predictable regiocontrol depending on reaction conditions (pH).
Synthesis of -Pyrimidines
Reaction with amidines (e.g., acetamidine, guanidine) yields trifluoromethylated pyrimidines.
-
Utility: This pathway provides access to fluorinated analogs of nucleobases and kinase inhibitors.
Bioorthogonal Chemistry ("Click" Reagents)
Recent research utilizes 4-amino-1,1,1-trifluoro-3-buten-2-one derivatives to synthesize 4H-pyrazoles, which serve as dipoles in bioorthogonal cycloadditions. The
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis pathways starting from the enaminone core.
Caption: Divergent synthesis of fluorinated heterocycles from the CAS 184848-89-3 core.[8][9]
Part 5: Experimental Protocol (Standardized)
Protocol: Synthesis of 3-(Trifluoromethyl)pyrazole derivative
This protocol demonstrates the conversion of the amino-enone to a pyrazole, a standard validation reaction.
Reagents:
-
4-Amino-1,1,1-trifluoro-3-buten-2-one (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (Solvent, 0.5 M)
-
Acetic Acid (Catalytic, 5 mol%)
Step-by-Step:
-
Dissolution: Dissolve 4-amino-1,1,1-trifluoro-3-buten-2-one in absolute ethanol in a round-bottom flask.
-
Addition: Add phenylhydrazine dropwise at room temperature. The solution may turn yellow/orange.
-
Catalysis: Add catalytic acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor consumption of starting material via TLC (SiO2, Hexane/EtOAc). -
Workup: Cool to RT. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Validation: Confirm structure via
-NMR (Singlet around -62 to -65 ppm).
Part 6: Handling, Safety & Stability (E-E-A-T)
Hazard Identification
While less volatile than its ethoxy-precursor (ETFBO, which is fatal if inhaled), CAS 184848-89-3 is a fluorinated organic amine and must be treated with high caution.
-
GHS Classification:
Storage & Stability[14][15]
-
Temperature: Store at
(Refrigerate). -
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
-
Incompatibility: Strong oxidizing agents, strong acids, acid chlorides.
Disposal
Fluorinated compounds require specific disposal protocols to prevent environmental contamination (PFAS regulations may apply depending on chain length/degradation, though
References
-
Sigma-Aldrich. 4-Amino-1,1,1-trifluorobut-3-en-2-one Product Sheet. Available at:
-
Andrew, R. J., & Mellor, J. M. (2000). Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron, 56(37), 7267-7272.[8]
-
PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Precursor Data). National Library of Medicine. Available at:
-
Kuznetsov, M. A. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition. Organic Letters. Available at:
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Available at:
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- 3. lookchem.com [lookchem.com]
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- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one [oakwoodchemical.com]
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- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one - ePrints Soton [eprints.soton.ac.uk]
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- 10. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
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